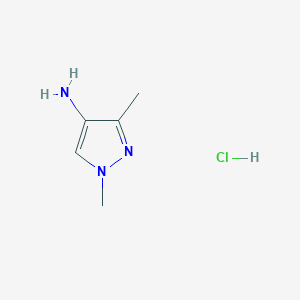

1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOGXPGAEYKUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506902 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147222-02-3 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and safety information for 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and agrochemical research.

Core Chemical Properties

1,3-dimethyl-1H-pyrazol-4-amine and its hydrochloride salts are heterocyclic amines that serve as versatile building blocks in organic synthesis. The hydrochloride and dihydrochloride salts are typically supplied as white to off-white crystalline solids.[1] The salt forms are noted to have enhanced solubility in aqueous solutions, a valuable property for various laboratory and industrial applications.[1][2]

While specific experimentally determined values for properties such as melting point, boiling point, and pKa are not consistently available in the public domain, the following tables summarize the key identifiers and known physical and chemical characteristics gathered from various sources.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-1,3-dimethylpyrazole hydrochloride |

| CAS Number | 1147222-02-3 |

| Molecular Formula | C₅H₁₀ClN₃ |

| Molecular Weight | 147.61 g/mol [1] |

| Canonical SMILES | CC1=NN(C)C=C1N.Cl |

| InChI Key | AXLKRXWNAFFPDB-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of the Free Base (1,3-dimethyl-1H-pyrazol-4-amine)

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem |

| Molecular Weight | 111.15 g/mol [3] | PubChem |

| Monoisotopic Mass | 111.079647300 Da[3] | PubChem |

| Topological Polar Surface Area | 43.8 Ų[3] | PubChem |

| Complexity | 83.7[3] | PubChem |

Table 3: Properties of the Dihydrochloride Salt (1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride)

| Identifier | Value |

| Synonyms | 4-Amino-1,3-dimethylpyrazole dihydrochloride |

| CAS Number | 197367-87-6 |

| Molecular Formula | C₅H₉N₃·2HCl |

| Molecular Weight | 184.07 g/mol |

| Appearance | Off-white solid[1] |

| Storage Temperature | 0-8°C[1] |

Synthesis and Experimental Protocols

A common approach to the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 1,3-dimethyl-1H-pyrazol-4-amine, a potential synthetic pathway could start from a suitably substituted acetoacetate derivative.

A patent for the synthesis of the related compound, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, outlines a two-step process that could be adapted.[4]

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for this compound.

Note: This represents a generalized and hypothetical pathway. The actual experimental conditions, such as solvents, temperatures, and catalysts, would require optimization.

Spectral and Analytical Data

While commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for quality control purposes, the actual spectra are not publicly available. Researchers are advised to obtain certificates of analysis from their suppliers for detailed analytical information.

Based on the structure, the expected ¹H NMR spectrum of the free base would show signals corresponding to the two methyl groups and the proton on the pyrazole ring. The ¹³C NMR would show distinct signals for the carbons in the pyrazole ring and the two methyl groups. Infrared (IR) spectroscopy would be expected to show characteristic peaks for N-H stretching of the amine group and C-N stretching. Mass spectrometry would provide the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] However, without specific studies on this particular compound, any discussion of its mechanism of action would be speculative.

Due to the lack of information on its biological targets and signaling interactions, a diagram for signaling pathways, as requested, cannot be generated at this time. Further research is required to elucidate the pharmacological profile of this compound.

Safety and Handling

Hazard Identification:

-

GHS Pictograms: Warning

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic pyrazole core, makes it a valuable synthon for creating diverse chemical libraries. These libraries can then be screened for potential applications in:

-

Pharmaceuticals: As a scaffold for the development of new therapeutic agents. Pyrazole-containing compounds have been investigated for a variety of diseases.

-

Agrochemicals: In the synthesis of novel pesticides and herbicides.[2]

-

Materials Science: For the creation of new polymers and functional materials.

References

- 1. 1,3-Dimethyl-1h-pyrazol-4-amine HCl - CAS:1147222-02-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 4431056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

In-Depth Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1147222-02-3), a versatile heterocyclic amine of significant interest in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides a scalable synthesis protocol, outlines its known biological context as a potential kinase inhibitor, and includes relevant safety and handling information. The quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided. Furthermore, a schematic of a key biological signaling pathway where related aminopyrazole derivatives show activity is illustrated.

Chemical and Physical Properties

This compound is a stable, off-white solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a valuable characteristic for pharmaceutical formulations and chemical synthesis. It serves as a crucial building block for the synthesis of a variety of biologically active pyrazole derivatives.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1147222-02-3 | |

| Molecular Formula | C₅H₁₀ClN₃ | |

| Molecular Weight | 147.61 g/mol | |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1] |

A related compound, 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride, is also commercially available with CAS number 197367-87-6.[1][2]

Synthesis

A practical and scalable three-step process for the preparation of this compound has been developed, starting from methyl hydrazine and technical grade acetaldehyde dimethylacetal. The key steps involve the formation of 1,3-dimethylpyrazole, followed by nitration to yield 1,3-dimethyl-4-nitropyrazole, and subsequent reduction to the desired aminopyrazole hydrochloride.

Experimental Protocol

Step 1: Synthesis of 1,3-Dimethylpyrazole

-

This step typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. For a scalable process, acetaldehyde dimethylacetal can be used as a precursor.

Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole

-

A solution of 1,3-dimethylpyrazole (190 g, 2.0 mol) in concentrated sulfuric acid (190 mL, 3.55 mol) is added dropwise to a mixture of nitric acid (190 mL, 4.50 mol) and sulfuric acid (190 mL, 3.55 mol).

-

The temperature is maintained between 50-60°C during the addition.

-

The reaction mixture is stirred at 60°C for 1.5 hours.

-

After cooling to room temperature, the mixture is quenched into water (1.9 L).

-

The aqueous mixture is basified to pH 14 with a 40% potassium hydroxide solution.

-

The product is extracted with methyl tert-butyl ether (3 x 1 L).

Step 3: Synthesis of this compound

-

A mixture of 1,3-dimethyl-4-nitropyrazole (76.7 g, 540 mmol), 10% Palladium on carbon (7.7 g, 50% wet), and hydrochloric acid (100 mL, 37%) in methanol (760 mL) is prepared.

-

The mixture is stirred under a hydrogen atmosphere (120 psi) at 50°C.

-

The reaction progress is monitored by NMR. If the reaction is incomplete after 3 days, an additional portion of Pd/C (3.8 g) can be added, and the reaction continued overnight under the same conditions.

-

Once the reaction is complete, the mixture is filtered (e.g., through Whatman GF/F).

-

The solvent is exchanged with industrial methylated spirit (3 x 500 mL) to induce precipitation.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, the 4-amino-(1H)-pyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Derivatives of 4-amino-(1H)-pyrazole have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[3]

The JAK/STAT pathway is crucial for transducing signals from cytokines and growth factors, playing a vital role in immunity, cell growth, and hematopoiesis.[3] Aberrant JAK/STAT signaling is implicated in various diseases, including cancers and inflammatory disorders.[3] Therefore, inhibitors of this pathway are of significant therapeutic interest.

JAK/STAT Signaling Pathway

The general mechanism of the JAK/STAT pathway involves the binding of a ligand (e.g., a cytokine) to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes. 4-amino-(1H)-pyrazole derivatives can act as ATP-competitive inhibitors of JAKs, thereby blocking the downstream signaling cascade.

Caption: Generalized JAK/STAT signaling pathway and the inhibitory role of 4-aminopyrazole derivatives.

Analytical Data

Table 2: Predicted and Reported Analytical Data

| Analysis | Predicted/Reported Data |

| ¹H NMR | Expected signals for two methyl groups and a pyrazole ring proton. |

| ¹³C NMR | Expected signals corresponding to the carbon atoms of the pyrazole ring and the two methyl groups. |

| Mass Spec (ESI-MS) | Predicted [M+H]⁺ at m/z 112.0869.[4] |

| Purity (HPLC) | Typically ≥ 95%.[1] |

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Table 3: General Safety Information

| Precaution | Recommendation |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |

| Handling | Use only in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 0-8°C.[1] |

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules with potential therapeutic activities, particularly as kinase inhibitors for oncology and inflammatory diseases.[1][3]

-

Agrochemical Chemistry: This compound is utilized in the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: It can be incorporated into the synthesis of advanced polymers and other materials.[1]

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its established role as a precursor to biologically active molecules, particularly in the context of kinase inhibition, makes it a compound of significant interest to researchers in drug discovery and development. The scalable synthesis and favorable solubility profile further enhance its utility in both academic and industrial research settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride,197367-87-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. This document is intended for an audience with a technical background in chemistry and pharmacology.

Molecular Structure and Chemical Properties

This compound is a pyrazole derivative with the hydrochloride salt of the amine at the 4-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the methyl groups at the 1 and 3 positions and the amine group at the 4-position influences the electronic and steric properties of the molecule, which in turn dictates its chemical reactivity and biological activity.

Chemical Structure:

-

IUPAC Name: 1,3-dimethyl-1H-pyrazol-4-amine;hydrochloride

-

Molecular Formula: C₅H₁₀ClN₃

-

Molecular Weight: 147.61 g/mol

-

CAS Number: 1147222-02-3

The dihydrochloride salt form of this compound, 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride, is also commercially available and is noted for its enhanced solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN₃ | Fluorochem |

| Molecular Weight | 147.61 g/mol | Sunway Pharm Ltd |

| IUPAC Name | 1,3-dimethylpyrazol-4-amine;hydrochloride | Fluorochem |

| Canonical SMILES | CC1=NN(C)C=C1N.Cl | Fluorochem |

| InChI | InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | Fluorochem |

| InChI Key | ZDOGXPGAEYKUJK-UHFFFAOYSA-N | Fluorochem |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.5-7.7 | Singlet | H5 (pyrazole ring proton) | The proton on the pyrazole ring is expected to be a singlet. |

| ~3.7-3.9 | Singlet | N-CH₃ (methyl on nitrogen) | The methyl group attached to the nitrogen at position 1. |

| ~2.2-2.4 | Singlet | C-CH₃ (methyl on carbon) | The methyl group attached to the carbon at position 3. |

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~140-145 | C3 (carbon with methyl group) | Quaternary carbon of the pyrazole ring. |

| ~125-130 | C5 (carbon with proton) | Carbon of the pyrazole ring. |

| ~115-120 | C4 (carbon with amino group) | Carbon of the pyrazole ring. |

| ~35-40 | N-CH₃ (methyl on nitrogen) | Carbon of the methyl group on the nitrogen. |

| ~10-15 | C-CH₃ (methyl on carbon) | Carbon of the methyl group on the carbon. |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching (amine salt) |

| 3100-3000 | C-H | Aromatic stretching |

| 2950-2850 | C-H | Aliphatic stretching (methyl groups) |

| 1620-1580 | C=N, C=C | Ring stretching |

| 1550-1450 | N-H | Bending |

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₅H₉N₃) at m/z = 111.15.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from a suitable 1,3-dicarbonyl compound, followed by the formation of the hydrochloride salt.

Synthesis of 1,3-dimethyl-4-nitropyrazole

The synthesis of the nitro-pyrazole intermediate can be achieved through the nitration of 1,3-dimethylpyrazole.

Experimental Workflow for Synthesis of 1,3-dimethyl-4-nitropyrazole

Protocol:

-

To a stirred mixture of fuming nitric acid and fuming sulfuric acid, cooled in an ice bath, slowly add 1,3-dimethylpyrazole while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,3-dimethyl-4-nitropyrazole.

Reduction of 1,3-dimethyl-4-nitropyrazole to 1,3-dimethyl-1H-pyrazol-4-amine

The nitro group is then reduced to the corresponding amine.

Experimental Workflow for Reduction and Salt Formation

Protocol:

-

Dissolve 1,3-dimethyl-4-nitropyrazole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazol-4-amine.

Formation of the Hydrochloride Salt

Protocol:

-

Dissolve the crude 1,3-dimethyl-1H-pyrazol-4-amine in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities.[2] Many aminopyrazoles have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][4] Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

While the specific biological targets of this compound have not been explicitly reported, its structural similarity to known kinase inhibitors suggests that it may also function in this capacity. For instance, aminopyrazole scaffolds have been shown to be effective inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[1][3][5]

The aminopyrazole core typically interacts with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors.[3] The substituents on the pyrazole ring can be tailored to enhance potency and selectivity for specific kinases.

Potential Signaling Pathway: CDK Inhibition and Cell Cycle Regulation

As many aminopyrazoles are known to inhibit CDKs, a likely mechanism of action for this compound, should it possess anticancer properties, would be through the modulation of the cell cycle. CDKs are essential for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research.[1] Its potential as a kinase inhibitor makes it and its derivatives interesting candidates for further investigation in the development of targeted therapies for a variety of diseases. The amenability of the pyrazole core to further functionalization allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

References

A Technical Guide to the Solubility of 1,3-dimethyl-1H-pyrazol-4-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it presents a structured framework for data presentation and a logical workflow for solubility studies, designed to aid researchers in their drug development and formulation efforts. The dihydrochloride salt form of 1,3-dimethyl-1H-pyrazol-4-amine is noted to enhance its solubility, making it particularly valuable in pharmaceutical formulations and chemical synthesis.[1]

Introduction

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃·HCl | Chem-Impex[1] |

| Molecular Weight | 147.61 g/mol | Fluorochem[3] |

| Appearance | Off-white solid | Chem-Impex[1] |

| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |

| Storage | Store at 0-8°C | Chem-Impex[1] |

Theoretical Solubility Considerations

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (the amine hydrochloride group) and non-polar (the dimethyl pyrazole ring) regions. Therefore, its solubility will vary significantly across solvents with different polarities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and chloride ions, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can solvate the ions through dipole-ion interactions. Related pyrazole compounds have shown good solubility in DMSO and acetonitrile.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the hydrochloride salt, low solubility is expected in these solvents.

Experimental Determination of Solubility

The following sections outline detailed protocols for the quantitative determination of the solubility of this compound.

General Experimental Workflow

The determination of solubility follows a systematic process, from preparation to analysis.

Caption: Workflow for Solubility Determination.

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[4]

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility (S) in mg/mL is calculated using the following formula:

-

S = (Weight of dried solute in mg) / (Volume of supernatant in mL)

-

-

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and is suitable for determining solubility in complex mixtures or when only small sample volumes are available.

Protocol:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the gravimetric method.

-

-

Sample Preparation for Analysis:

-

Withdraw a small aliquot of the supernatant after filtration.

-

Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

UV-Vis Spectrophotometry Method

This method is rapid and convenient if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Protocol:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the gravimetric method.

-

-

Sample Preparation for Analysis:

-

Withdraw a filtered aliquot of the supernatant and dilute it with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 - 1.0).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the same solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Data Presentation

To facilitate comparison and analysis, all quantitative solubility data should be recorded in a structured format.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature (e.g., 25°C)

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | 5.1 | Experimental Data | Calculated Data | HPLC |

| Ethanol | 4.3 | Experimental Data | Calculated Data | Gravimetric |

| Isopropanol | 3.9 | Experimental Data | Calculated Data | UV-Vis |

| Acetonitrile | 5.8 | Experimental Data | Calculated Data | HPLC |

| Dimethylformamide (DMF) | 6.4 | Experimental Data | Calculated Data | HPLC |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Calculated Data | HPLC |

| Tetrahydrofuran (THF) | 4.0 | Experimental Data | Calculated Data | Gravimetric |

| Toluene | 2.4 | Experimental Data | Calculated Data | Gravimetric |

| Hexane | 0.1 | Experimental Data | Calculated Data | Gravimetric |

Logical Relationships in Solubility Studies

The interpretation of solubility data involves considering various molecular and environmental factors.

Caption: Factors Influencing Solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides researchers with the necessary theoretical framework and detailed experimental protocols to determine these values accurately. By systematically applying the described gravimetric, HPLC, or UV-Vis methods, drug development professionals can generate the critical data needed for process optimization, formulation development, and regulatory submissions. The provided templates for data presentation and logical diagrams offer a structured approach to conducting and interpreting solubility studies.

References

Technical Guide to the Safe Handling of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1147222-02-3) was publicly available at the time of this writing. The following information is compiled from the safety data of structurally similar pyrazole derivatives and should be used as a guideline for researchers, scientists, and drug development professionals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Introduction

This compound is a heterocyclic amine derivative with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, a comprehensive understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound, based on data from analogous pyrazole compounds.

Hazard Identification and Classification

Based on the hazard classifications of similar pyrazole derivatives, this compound is anticipated to possess the following hazards. The GHS pictograms, hazard statements, and precautionary statements are summarized below.

GHS Hazard Pictograms (Anticipated)

The following pictograms are likely to be relevant to this class of compounds:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity — Single Exposure |

|

| Specific Target Organ Toxicity — Repeated Exposure |

|

| Skin Corrosion, Serious Eye Damage |

GHS Hazard and Precautionary Statements (Anticipated)

The following tables outline the likely hazard (H) and precautionary (P) statements.

Table 1: Anticipated GHS Hazard Statements

| Code | Statement | Reference |

| H302 | Harmful if swallowed. | [1][2] |

| H311 | Toxic in contact with skin. | [2][3] |

| H315 | Causes skin irritation. | [1][4] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [1][3][4] |

| H335 | May cause respiratory irritation. | [1][4][5] |

| H372 | Causes damage to organs through prolonged or repeated exposure. | [2][3] |

| H412 | Harmful to aquatic life with long lasting effects. | [2][3] |

Table 2: Anticipated GHS Precautionary Statements

| Code | Statement | Reference |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [6] |

| P264 | Wash skin thoroughly after handling. | [4] |

| P270 | Do not eat, drink or smoke when using this product. | [7] |

| P271 | Use only outdoors or in a well-ventilated area. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | [7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

| P405 | Store locked up. | [6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Experimental Protocols: Safe Handling Procedures

Given the anticipated hazards, the following protocols are recommended for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is crucial to minimize exposure.[8][9][10][11][12]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[11]

-

Skin Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required. For direct handling, chemical-resistant gloves (e.g., nitrile) should be worn.[11][13]

-

Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator with a particulate filter is recommended.[11]

Engineering Controls

-

Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[14]

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

-

Dispensing: When weighing or transferring the powder, do so in a fume hood to minimize inhalation of dust. Use a spatula for transfers and avoid creating dust clouds.

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Emergency Procedures

First-Aid Measures

The following first-aid measures are based on general procedures for handling hazardous chemicals.[15][16][17][18]

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][19]

-

In case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[15][19]

-

In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][19]

-

In case of Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For nitrogen-containing organic compounds, nitrogen gas can also be an effective fire suppressant.[6][20][21]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and relationships.

Caption: GHS Hazard and Response Workflow.

Caption: General Laboratory Safety Protocol.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, the analysis of related pyrazole compounds provides a strong basis for establishing safe handling practices. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous, causing skin, eye, and respiratory irritation, and being harmful if swallowed or in contact with skin. Adherence to the recommended personal protective equipment, engineering controls, and handling protocols is essential to mitigate risks. In the event of exposure, the outlined first-aid and emergency procedures should be followed promptly. A thorough risk assessment should always precede the use of this and any other novel chemical compound.

References

- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. merckmillipore.com [merckmillipore.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. newreachglobal.com [newreachglobal.com]

- 9. pppmag.com [pppmag.com]

- 10. PPE and Safety for Chemical Handling [acsmaterial.com]

- 11. falseguridad.com [falseguridad.com]

- 12. epa.gov [epa.gov]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. fishersci.com [fishersci.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. trdsf.com [trdsf.com]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. nexair.com [nexair.com]

- 21. Nitrogen fire suppression system | Clean & safe fire protection [presscon.com]

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features and synthetic tractability have led to the development of a wide array of derivatives with a broad spectrum of biological activities.[2] This has translated into several clinically successful drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and the anti-obesity drug rimonabant (though later withdrawn due to side effects).[1][3][4] This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of novel pyrazole-based therapeutics.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[5][6][7] Numerous studies have reported the cytotoxic effects of novel pyrazole compounds against a range of human cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, presented as half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 | [6] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 | [6] |

| Pyrazole-Chalcone Hybrid (Compound 6b) | HNO-97 | 10 | [8] |

| Pyrazole-Chalcone Hybrid (Compound 6d) | HNO-97 | 10.56 | [8] |

| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2 | 6.57 | [9] |

| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HCT-116 | 9.54 | [9] |

| 3,5-diaminopyrazole-1-carboxamide derivative XIII | MCF-7 | 7.97 | [9] |

| Pyrazole acetohydrazide (Compound 4) | A2780 | 8.57 | [10] |

| Pyrazole carbohydrazide (Compound 36) | B16F10 | 6.75 | [10] |

| Pyrazole carbohydrazide (Compound 43) | B16F10 | 6.73 | [10] |

| L2 (a pyrazole derivative) | CFPAC-1 | 61.7 | [6] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Pyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[11][12]

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of selected pyrazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 7.8 | [11][12] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans | 2.9 | [11][12] |

| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | [11] |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [11] |

| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | [11] |

| Imidazo-pyridine pyrazole 18 | S. typhimurium | <1 | [11] |

| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | [11] |

| Pyrano[2,3-c] pyrazole 5c | E. coli | 6.25 | [11] |

| Indazole 5 | S. aureus | 64-128 | [13] |

| Indazole 5 | S. epidermidis | 64-128 | [13] |

| Pyrazoline 9 | E. faecalis | 128 | [13] |

Anti-inflammatory Activity

The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazole derivatives as potent anti-inflammatory agents with an improved safety profile compared to non-selective NSAIDs.[14]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected pyrazole derivatives, presented as IC50 values.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [14] |

| SC-558 | >1900 | 0.0053 | >358490 | [14] |

| N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline 5u | 130.23 | 1.79 | 72.73 | [5] |

| N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline 5s | 165.02 | 2.51 | 65.75 | [5] |

| Pyrazole-pyridazine hybrid 5f | 14.38 | 1.50 | 9.59 | [15] |

| Pyrazole-pyridazine hybrid 6f | 9.61 | 1.15 | 8.36 | [15] |

| Thymol-pyrazole hybrid 8b | - | 0.043 | 316 | [16] |

| Thymol-pyrazole hybrid 8g | - | 0.045 | 268 | [16] |

| Pyrazole derivative 2a | - | 0.01987 | - | [17] |

| Pyrazole derivative 3b | - | 0.03943 | 22.21 | [17] |

Other Notable Biological Activities

Beyond the major areas highlighted, pyrazole derivatives have demonstrated a range of other important biological activities:

-

Antiviral Activity: Certain pyrazole derivatives have shown efficacy against various viruses. For instance, an N-acetyl 4,5-dihydropyrazole derivative was found to be active against the vaccinia virus with a 50% effective concentration (EC50) of 7 µg/mL.[18][19] More recently, hydroxyquinoline-pyrazole candidates have shown promise against coronaviruses, including SARS-CoV-2.[20]

-

Anticonvulsant Activity: Several pyrazole derivatives have been evaluated for their anticonvulsant properties. Compound 6k, a pyrazolyl semicarbazone, exhibited a median effective dose (ED50) of 20.4 mg/kg in the subcutaneous pentylenetetrazole (sc-PTZ) seizure model in mice.[3] Another indole-linked pyrazole, compound 25, showed an ED50 of 13.19 mmol/kg in the maximal electroshock test.[21]

-

Antidepressant Activity: The pyrazole scaffold has also been explored for its potential in treating depression.[4][22][23][24][25] In a tail suspension test, pyrazole derivatives 4a and 4b were found to be approximately twice as active as the standard drug imipramine at a 10 mg/kg dose.[22]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of pyrazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][22][24][26][27]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells of interest.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete cell culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

Prepare serial dilutions of the test pyrazole derivatives in the culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared dilutions of the test compounds to the respective wells.

-

Include wells with untreated cells as a negative control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, remove the medium containing the test compounds.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.

-

Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Subtract the mean absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

-

Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a substance.[6][11][14][18][20]

Principle: An antimicrobial agent diffuses from a source (e.g., a filter paper disc or a well in the agar) into the surrounding agar medium, which has been inoculated with a microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the source.

Procedure:

-

Preparation of Inoculum:

-

Prepare a pure culture of the target bacterium or fungus.

-

Create a standardized suspension of the microorganism in a sterile broth or saline solution to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Inoculation of Agar Plate:

-

Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar).

-

-

Application of Test Compound:

-

Disk Diffusion Method: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the pyrazole derivative dissolved in a suitable solvent. Allow the solvent to evaporate. Place the discs onto the inoculated agar surface using sterile forceps.

-

Agar Well Diffusion Method: Aseptically punch a hole (6-8 mm in diameter) in the agar plate using a sterile cork borer. Add a specific volume (e.g., 20-100 µL) of the test compound solution into the well.

-

-

Incubation:

-

Incubate the agar plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the clear zone of inhibition (including the disc or well diameter) in millimeters.

-

A larger zone of inhibition generally indicates greater antimicrobial activity.

-

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][17][21][25][28]

Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The activity of the enzyme can be measured by detecting the amount of prostaglandin produced, often prostaglandin E2 (PGE2), using methods like ELISA or LC-MS/MS.

Procedure (Fluorometric Method):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-2 enzyme, a fluorescent probe (e.g., Amplex™ Red), a cofactor (e.g., hematin or L-epinephrine), and the substrate (arachidonic acid).

-

Prepare serial dilutions of the test pyrazole derivatives and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, cofactor, and diluted COX-2 enzyme to each well (except for the negative control wells).

-

Add the diluted test inhibitors or the positive control to the respective wells. Add solvent to the enzyme control wells.

-

Add the fluorescent probe to all wells.

-

-

Enzyme Inhibition:

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity kinetically in a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action and the drug discovery process is crucial for the development of new therapeutics. This section provides visualizations of key signaling pathways modulated by pyrazole derivatives and typical experimental workflows.

Signaling Pathways

// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(cPLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\n(PTGS2)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_mRNA [label="COX-2 mRNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Pyrazole Derivatives\n(e.g., Celecoxib)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];

// Edges ProInflammatory_Stimuli -> PLA2 [label="Activates", style=dashed]; PLA2 -> Arachidonic_Acid [label="Releases"]; ProInflammatory_Stimuli -> COX2_Gene [label="Upregulates\nTranscription", style=dashed]; COX2_Gene -> COX2_mRNA [label="Transcription"]; COX2_mRNA -> COX2_Enzyme [label="Translation"]; Arachidonic_Acid -> PGH2 [label="Catalyzed by"]; PGH2 -> Prostaglandins [label="Converted by\nSynthases"]; Prostaglandins -> Inflammation [label="Mediates"]; COX2_Enzyme -> PGH2; Pyrazole_Derivatives -> COX2_Enzyme [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

// Invisible edges for alignment {rank=same; ProInflammatory_Stimuli; Cell_Membrane} Membrane_Phospholipids -> PLA2 [style=invis]; }

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

Caption: cGMP signaling pathway and the mechanism of action of sildenafil.

Experimental Workflows

Caption: A typical workflow for anticancer drug discovery.

Caption: A screening cascade for antimicrobial drug discovery.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and other significant therapeutic potentials of pyrazole-based compounds. The presented quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and discovery workflows are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of pyrazole-containing drugs. The versatility of the pyrazole nucleus, coupled with ongoing advances in synthetic chemistry and biological screening, ensures that it will remain a focal point of drug discovery efforts for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis, characterization and screening for antidepressant and anticonvulsant activity of 4,5-dihydropyrazole bearing indole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 21. Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mc.minia.edu.eg [mc.minia.edu.eg]

- 23. Synthesis and antidepressant evaluation of novel pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 24. New pyrazoline derivatives and their antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

1,3-Dimethyl-1H-pyrazol-4-amine Hydrochloride: A Technical Review of a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While this compound itself is not extensively studied for its direct pharmacological effects, its pyrazole core is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives. Due to the limited public data on the specific biological activity of the title compound, this review will extrapolate from closely related 4-aminopyrazole analogs to illustrate its potential in drug discovery and development.

Chemical Properties and Synthesis

This compound is a stable, solid compound that is soluble in water, which facilitates its use in various chemical reactions.[1] Its chemical structure features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and an amine group at position 4. The hydrochloride salt form enhances its stability and handling properties.

The synthesis of the core molecule, 1,3-dimethyl-1H-pyrazol-4-amine, and its derivatives often involves multi-step reaction sequences. A general synthetic pathway to a related carboxylic acid derivative, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, starts from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by cyclization with a methylhydrazine solution.[2] The amine functionality can be introduced through various synthetic routes, often involving the reduction of a corresponding nitro derivative or the Hofmann rearrangement of a carboxamide.

Biological Activities of 4-Aminopyrazole Derivatives

The 4-aminopyrazole scaffold is a key component in a variety of compounds exhibiting a broad spectrum of biological activities. These activities are highly dependent on the substituents attached to the pyrazole ring and the amino group. The following sections summarize the key therapeutic areas where derivatives of 4-aminopyrazoles have shown significant promise.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects, with celecoxib being a prominent example of a COX-2 inhibitor. While specific data for this compound is unavailable, numerous studies on related pyrazole derivatives demonstrate their potential to modulate inflammatory pathways. The general mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[3]

Anticancer Activity

The 4-aminopyrazole moiety is a common scaffold in the development of novel anticancer agents. Derivatives have been shown to act as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, a series of 4-amino-1H-pyrazole analogs have been investigated as covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE subfamily of kinases implicated in several cancers.[4][5] The general approach involves designing molecules that can form a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.

Furthermore, derivatives of 1,3-diarylpyrazoles have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing potent growth inhibition.[6] The mechanism of action for some of these compounds involves the induction of apoptosis.[7]

Kinase Inhibition

The 4-aminopyrazole scaffold is a versatile template for designing kinase inhibitors. By modifying the substituents, researchers can achieve selectivity for different kinases. For example, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as potent and selective CDK2 inhibitors.[8][9] Inhibition of CDK2 is a promising strategy for cancer therapy as it plays a crucial role in cell cycle progression.

Antibacterial and Antiviral Activity

Derivatives of pyrazoles have also been explored for their potential as anti-infective agents. For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and identified as potent inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis.[10] Additionally, structure-activity relationship studies of phenylpyrazole derivatives have led to the discovery of novel anti-HIV agents.[11]

Quantitative Data on 4-Aminopyrazole Derivatives

The following table summarizes representative quantitative data for various 4-aminopyrazole derivatives from the literature to illustrate their biological potency. It is important to note that these are not data for this compound itself but for structurally related compounds.

| Compound Class | Target | Assay | IC50/EC50/Ki | Reference |

| 4-Amino-1H-pyrazole analogs | CDK14 | Biochemical Assay | Varies | [4] |

| 1,3-Diarylpyrazole derivatives | Various cancer cell lines | Cytotoxicity Assay | Low micromolar range | [6] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Kinase Inhibition Assay | 0.005 µM (Ki) | [9] |

| Phenylpyrazole derivatives | HIV-1 | Anti-HIV Assay | Varies | [11] |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | E. coli FabH | Enzyme Inhibition Assay | Varies | [10] |

| Indolo-pyrazoles grafted with thiazolidinone | Tubulin Polymerization | Inhibition Assay | <10 µM | [12] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols for key experiments cited in the literature for pyrazole derivatives.

General Synthesis of 4-Aminopyrazole Derivatives

A representative synthesis of 4-amino-1H-pyrazole analogs often starts with the appropriate pyrazole core, which can be synthesized through various methods, including the condensation of a β-dicarbonyl compound with a hydrazine derivative.[13] Subsequent functional group manipulations, such as nitration followed by reduction, can introduce the amino group at the 4-position. Further modifications on the amino group or the pyrazole ring are then carried out to generate a library of derivatives.[4][14]

Kinase Inhibition Assay

The inhibitory activity of pyrazole derivatives against a specific kinase is typically determined using an in vitro kinase assay. For example, the inhibitory efficiency against CDK2 can be estimated using commercially available kits.[15] The assay generally involves incubating the kinase with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP consumed. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cytotoxicity Assay

The cytotoxic effects of synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.[16] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, which is reduced by metabolically active cells to form a colored formazan product. The absorbance of the formazan solution is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Visualizations

General Synthetic Workflow for Pyrazole Derivatives

Caption: A generalized workflow for the synthesis of 4-aminopyrazole derivatives.

Signaling Pathway Inhibition by Pyrazole Kinase Inhibitors

Caption: Inhibition of a generic CDK-mediated signaling pathway by a 4-aminopyrazole derivative.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a multitude of pyrazole derivatives with significant potential in drug discovery. While direct biological data on this specific compound is scarce in the public domain, the extensive research on the 4-aminopyrazole scaffold highlights its importance in developing novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The information presented in this technical guide, drawn from studies on closely related analogs, provides a solid foundation for researchers and drug development professionals to explore the potential of this chemical entity in their research endeavors. Further investigation into the direct biological activities of this compound and its immediate derivatives is warranted to fully elucidate its pharmacological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 16. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to engage in diverse biological interactions have cemented its importance in drug discovery and development.[1][4][5] A multitude of FDA-approved drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases, feature the pyrazole core, underscoring its clinical significance.[2][6][7] This guide provides a comprehensive technical overview of the discovery and synthesis of novel pyrazole compounds, with a focus on modern synthetic methodologies, key therapeutic applications, and detailed experimental protocols.

Modern Synthetic Methodologies for the Pyrazole Core

The synthesis of the pyrazole ring has evolved from classical condensation reactions to sophisticated, highly efficient modern techniques. These advancements have enabled greater control over regioselectivity, improved yields, and access to a wider range of molecular diversity.[8][9]

Classical Approaches: Cyclocondensation and Cycloaddition

The Knorr pyrazole synthesis, a foundational method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] This robust and straightforward approach remains a staple for the synthesis of a wide array of substituted pyrazoles.

Another cornerstone of pyrazole synthesis is the [3+2] dipolar cycloaddition reaction. This powerful technique typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or an alkene, to construct the five-membered ring with high regioselectivity.[8]

Contemporary Synthetic Innovations

Modern organic synthesis has introduced several advanced methods for pyrazole construction and functionalization, offering significant advantages in terms of efficiency and environmental impact.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times, often from hours to minutes, while improving product yields.[11][12][13] This technique is particularly effective for one-pot, multi-component reactions.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental for the functionalization of the pyrazole core.[14] These methods allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the pharmacological properties of the target compounds.

Therapeutic Applications and Biological Activities

The broad spectrum of biological activities exhibited by pyrazole derivatives makes them attractive candidates for drug development in numerous therapeutic areas.[1][9][15]

Anti-inflammatory and Analgesic Properties